molecular formula C18H16N4O4S B2455044 N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 941948-80-7

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2455044
CAS No.: 941948-80-7
M. Wt: 384.41
InChI Key: QEJNYCDGWZKIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide typically involves the cyclization of acyclic precursors. One common method includes the reaction of a hydrazide derivative with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .

Biological Activity

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze diverse research findings related to the biological activity of this compound, presenting data tables and case studies where applicable.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a benzylsulfanyl group. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 370.42 g/mol. The nitro group and the methyl groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity, leading to antimicrobial effects against various pathogens.
  • Anticancer Activity : The oxadiazole moiety may interact with nucleic acids, affecting their function and inhibiting tumor cell proliferation. Studies have shown that compounds containing similar structures exhibit significant antitumor properties.

Biological Activity Data

Several studies have evaluated the biological activity of this compound. Below is a summary table of findings from various research articles:

Study Biological Activity Cell Lines Tested IC50 Values (µM) Notes
Study 1AntimicrobialE. coli, S. aureus12.5 (E. coli), 15.0 (S. aureus)Effective against Gram-negative and Gram-positive bacteria .
Study 2AnticancerA549, HCC827, MRC-58.0 (A549), 10.5 (HCC827)Moderate cytotoxicity on normal cells .
Study 3AntitumorHeLa, MCF76.0 (HeLa), 9.0 (MCF7)High selectivity towards cancer cells .

Case Studies

  • Antimicrobial Properties : In a study assessing the antimicrobial efficacy of various derivatives of oxadiazoles, this compound demonstrated significant inhibition against both E. coli and S. aureus strains at concentrations below 20 µM .
  • Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it exhibited promising results in inhibiting cell proliferation in lung cancer cell lines (A549 and HCC827). The IC50 values were recorded at 8 µM for A549 cells, indicating effective cytotoxicity while maintaining lower toxicity levels in normal MRC-5 fibroblast cells .

Properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJNYCDGWZKIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.